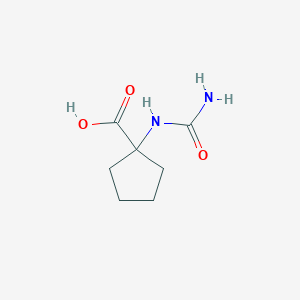

1-Ureidocyclopentanecarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

6269-82-5 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(carbamoylamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c8-6(12)9-7(5(10)11)3-1-2-4-7/h1-4H2,(H,10,11)(H3,8,9,12) |

InChI Key |

YDLPVKMKYCXPAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ureidocyclopentanecarboxylic Acid and Its Analogues

Strategic Approaches for Ureido Group Integration into Cyclopentanecarboxylic Acid Scaffolds

The creation of the ureido moiety (–NH–CO–NH–) attached to the cyclopentanecarboxylic acid core is central to the synthesis. This typically involves the formation of the critical C-N bonds of the urea (B33335) group, often starting from the corresponding 1-aminocyclopentanecarboxylic acid precursor.

Condensation reactions are a cornerstone for the formation of ureide bonds. A primary route involves the reaction of an isocyanate with an amine. In the context of synthesizing 1-Ureidocyclopentanecarboxylic acid, this would involve generating an isocyanate from a cyclopentanecarboxylic acid derivative, which then reacts with an amine source. A particularly effective method for this transformation is the Curtius rearrangement. organic-chemistry.org

This process allows for a one-pot procedure where a carboxylic acid is converted into an acyl azide (B81097), which then rearranges to an isocyanate. This highly reactive intermediate is not isolated but is immediately trapped by an amine to form the desired urea linkage. organic-chemistry.org This approach is advantageous as it avoids the handling of hazardous isocyanate intermediates and can proceed under mild conditions. organic-chemistry.org The use of reagents like Deoxo-Fluor and trimethylsilyl (B98337) azide (TMSN3) can facilitate this one-pot synthesis of urea-linked compounds efficiently. organic-chemistry.org

Amidation reactions are fundamental to peptide chemistry and are readily adaptable for creating the ureido linkage in this compound. nih.govorganic-chemistry.org The most direct approach involves the coupling of 1-aminocyclopentanecarboxylic acid, or its ester derivative, with a suitable reagent to introduce the "–CONH2" part of the ureido group.

Several methods exist for forming amide bonds from carboxylic acids and amines:

Activation of Carboxylic Acids : The carboxylic acid group can be converted into a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with an amine. masterorganicchemistry.com Reagents like thionyl chloride (SOCl2) are commonly used to form the acid chloride. masterorganicchemistry.comyoutube.com

Coupling Reagents : Direct coupling of a carboxylic acid and an amine can be achieved using dehydrating agents or coupling reagents. masterorganicchemistry.comyoutube.com These reagents form a reactive intermediate with the carboxylic acid, facilitating nucleophilic attack by the amine. masterorganicchemistry.com

Metal-Mediated Condensation : Certain metal catalysts, such as those based on Titanium(IV) (e.g., TiCl4), can mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov

The synthesis of the necessary precursor, a 1-aminocyclopentanecarboxylic acid derivative, is a critical preliminary step. For instance, the asymmetric synthesis of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been successfully accomplished, providing a key building block for further elaboration into the ureido derivative. jagiellonskiecentruminnowacji.pl

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For ureido-cyclopentane systems, such protocols can be designed to combine several reaction steps without isolating intermediates. researchgate.netnih.gov

A notable one-pot procedure for creating urea-linked molecules involves the Curtius rearrangement. organic-chemistry.org This strategy can be applied to a cyclopentanecarboxylic acid derivative. The process begins with the conversion of the carboxylic acid to an acyl fluoride, followed by transformation into an acyl azide. This azide then undergoes rearrangement to form an isocyanate, which is subsequently coupled with an amine in the same reaction vessel to yield the final ureido product. organic-chemistry.org The use of ultrasonication has been shown to enhance the efficiency of this reaction sequence. organic-chemistry.org

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of molecules like this compound is often dependent on their specific three-dimensional structure. Therefore, the ability to synthesize specific stereoisomers (enantiomers and diastereomers) is of paramount importance. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral catalysis is a powerful tool for achieving enantioselectivity in the synthesis of complex molecules. This involves using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. While direct chiral catalysis for the ureido formation on the cyclopentane (B165970) ring is specific, the key is the enantioselective synthesis of the 1-aminocyclopentanecarboxylic acid precursor.

A highly effective method for this is the use of a chiral glycine (B1666218) equivalent. jagiellonskiecentruminnowacji.pl This approach involves alkylating a chiral starting material, such as an oxazinone derivative, which serves as a template to control the stereochemistry. For example, the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid was achieved by alkylating (S)- and (R)-glycine equivalents. jagiellonskiecentruminnowacji.pl This method establishes the crucial quaternary carbon stereocenter with high fidelity. The chiral auxiliary is later removed to yield the enantiomerically enriched amino acid. jagiellonskiecentruminnowacji.pl

The table below summarizes the key steps in an asymmetric synthesis of a substituted aminocyclopentanecarboxylic acid, a precursor to the target molecule.

| Step | Reagents & Conditions | Purpose | Reference |

| 1 | Chiral Glycine Equivalent, t-BuP4 base, THF | Deprotonation to form a chiral enolate | jagiellonskiecentruminnowacji.pl |

| 2 | Alkylating Agent (e.g., cyclic sulfite) | Stereoselective alkylation to form the cyclopentane ring | jagiellonskiecentruminnowacji.pl |

| 3 | Hydrolysis (e.g., HCl, NaOH) | Cleavage of the chiral auxiliary and ester groups | jagiellonskiecentruminnowacji.pl |

| 4 | Ion Exchange Chromatography | Purification to yield the final stereoisomer | jagiellonskiecentruminnowacji.pl |

This table illustrates a general sequence for the asymmetric synthesis of a key precursor.

When a molecule has more than one stereocenter, diastereomers can exist. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. In the context of this compound analogues that may have other substituents on the cyclopentane ring, controlling diastereoselectivity is crucial.

The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) highlights diastereoselective control. nih.gov These syntheses often rely on reductive amination of a keto-ester precursor, followed by separation of the resulting diastereomeric intermediates. nih.gov Similarly, the synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid was achieved through a synthetic sequence where the diastereomers were separated after the key alkylation step. jagiellonskiecentruminnowacji.pl

Cascade reactions, such as a double Michael addition, can also be employed to construct highly substituted cyclopentane rings with excellent diastereoselectivity. researchgate.net These strategies set multiple contiguous stereocenters in a single, highly controlled transformation. researchgate.net Once the diastereomerically pure aminocyclopentanecarboxylic acid backbone is constructed, it can be converted to the corresponding ureido derivative while preserving the established stereochemistry.

Protective Group Chemistry in the Synthesis of this compound Precursors

The synthesis of this compound invariably proceeds through its precursor, 1-aminocyclopentanecarboxylic acid. The presence of both an amino and a carboxylic acid group on the same carbon atom necessitates a robust protective group strategy to achieve selective transformations and prevent undesirable side reactions, such as oligomerization. peptide.com The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.org

The amino group of 1-aminocyclopentanecarboxylic acid is typically protected as a carbamate. organic-chemistry.org This transformation renders the nitrogen atom non-nucleophilic, allowing for subsequent reactions at other sites. organic-chemistry.org The most commonly employed amino-protecting groups in this context are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). researchgate.net The Boc group is readily introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) and is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org The Fmoc group, introduced using fluorenylmethyloxycarbonyl chloride, offers the advantage of being base-labile, typically removed with a solution of piperidine (B6355638) in an organic solvent. wikipedia.org This orthogonality allows for selective deprotection of either the amino or carboxyl group when both are protected. organic-chemistry.orgwikipedia.org The benzyloxycarbonyl (Z) group is another viable option, often removed by catalytic hydrogenolysis. creative-peptides.com

Similarly, the carboxylic acid functionality must often be masked to prevent its interference in subsequent synthetic steps. Esterification is the most common strategy for carboxyl protection. wikipedia.org Simple methyl or ethyl esters can be used, although benzyl (B1604629) esters are particularly advantageous as they can be cleaved under mild conditions by catalytic hydrogenolysis, a condition that leaves many other protecting groups, including Boc, intact. wikipedia.org Tert-butyl esters, formed using isobutylene, provide protection that is removable under acidic conditions, often concurrently with a Boc group. google.com

The selection of a protecting group strategy is critical in multi-step syntheses. For instance, in the synthesis of complex aminocyclopentane tricarboxylic acid derivatives, both the amino and carboxylic acid groups are protected to allow for specific chemical manipulations. google.com A patent for such syntheses describes the use of the Boc group for the amine and ester groups for the carboxylic acids. google.com

Table 1: Common Protecting Groups for 1-Aminocyclopentanecarboxylic Acid

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | 20% Piperidine in DMF |

| Amino | Benzyloxycarbonyl | Z | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) |

| Carboxyl | Benzyl ester | Bn | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) |

| Carboxyl | tert-Butyl ester | tBu | Isobutylene, Acid catalyst | Trifluoroacetic Acid (TFA) |

Mechanistic Investigations of this compound Synthetic Routes

The primary route for the synthesis of this compound and its alicyclic analogues is through the formation of a hydantoin (B18101) intermediate, followed by hydrolysis. The Bucherer-Bergs reaction is a cornerstone for the synthesis of such hydantoins from a corresponding ketone. alfa-chemistry.comwikipedia.org In the case of this compound, the starting material is cyclopentanone (B42830).

The mechanism of the Bucherer-Bergs reaction is a multi-component process involving the ketone, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.com The reaction proceeds through several key steps:

Cyanohydrin Formation : The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of cyclopentanone, forming a cyclopentanone cyanohydrin. alfa-chemistry.com

Aminonitrile Formation : Ammonia (B1221849), generated from the ammonium carbonate, reacts with the cyanohydrin. This likely proceeds via an SN2 reaction, where the hydroxyl group of the cyanohydrin is displaced by the amino group to form 1-aminocyclopentanecarbonitrile. alfa-chemistry.comcapes.gov.br

Cyclization to Hydantoin : The aminonitrile then undergoes a series of transformations. The nitrogen atom of the amino group performs a nucleophilic addition to carbon dioxide (also derived from the ammonium carbonate), leading to a cyano-carbamic acid intermediate. alfa-chemistry.comwikipedia.org This intermediate undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one, which subsequently rearranges, likely via an isocyanate intermediate, to form the stable 5,5-cyclopentamethylenehydantoin (also known as cyclopentane-spiro-5'-hydantoin). alfa-chemistry.comwikipedia.org

Hydrolysis to Ureido Acid : The final step is the hydrolysis of the hydantoin ring. Under basic or acidic conditions, the hydantoin ring is opened to yield the desired this compound. organic-chemistry.org

Table 2: Mechanistic Steps of the Bucherer-Bergs Synthesis of this compound Precursor

| Step | Reactants | Intermediate Product | Key Transformation |

|---|---|---|---|

| 1 | Cyclopentanone, KCN | Cyclopentanone cyanohydrin | Nucleophilic addition of cyanide to carbonyl |

| 2 | Cyclopentanone cyanohydrin, NH₃ | 1-Aminocyclopentanecarbonitrile | Substitution of hydroxyl by amino group |

| 3 | 1-Aminocyclopentanecarbonitrile, CO₂ | 5,5-Cyclopentamethylenehydantoin | Intramolecular cyclization and rearrangement |

Improvements to the classical Bucherer-Bergs reaction conditions have been reported, such as the use of ultrasonication to accelerate the reaction and improve yields. wikipedia.org Variations of the reaction also exist, allowing for the synthesis of related thiohydantoins by using reagents like carbon disulfide or ammonium monothiocarbamate. wikipedia.org The stereochemistry of the final product can sometimes be influenced by steric hindrance in the starting ketone, although for an achiral starting material like cyclopentanone, a racemic mixture of the resulting amino acid would be expected if a chiral center were to be introduced. wikipedia.org

Chemical Transformations and Derivatization Studies of 1 Ureidocyclopentanecarboxylic Acid

Rational Design and Synthesis of Novel 1-Ureidocyclopentanecarboxylic Acid Derivatives

The targeted synthesis of novel derivatives of this compound is driven by the desire to explore and optimize its chemical and biological properties. researchgate.net This involves strategic modifications at the three key functional components of the molecule: the carboxylic acid, the cyclopentane (B165970) ring, and the ureido group.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through well-established synthetic methodologies. pressbooks.pub

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and steric bulk of the molecule. chemguide.co.ukorganic-chemistry.org This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. youtube.com Another approach involves the reaction of the corresponding carboxylate salt with an alkyl halide via an SN2 mechanism. youtube.com

Amidation: The formation of amides from the carboxylic acid introduces a key structural motif found in many biologically active compounds. manchester.ac.uk Direct condensation of a carboxylic acid with an amine is often challenging due to the competing acid-base reaction. core.ac.ukfishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. fishersci.co.ukrsc.org Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate amide bond formation under milder conditions. fishersci.co.uknih.gov

| Derivative | Reagents | Reaction Type |

| Methyl 1-ureidocyclopentanecarboxylate | Methanol, H₂SO₄ | Fischer Esterification |

| Ethyl 1-ureidocyclopentanecarboxylate | Ethanol (B145695), HCl | Fischer Esterification |

| N-Benzyl-1-ureidocyclopentanecarboxamide | 1. SOCl₂, 2. Benzylamine | Amidation |

| 1-Ureidocyclopentanecarbonyl azide (B81097) | 1. SOCl₂, 2. NaN₃ | Azide Formation |

Table 1: Examples of Carboxylic Acid Functionalization

Chemical Modifications of the Cyclopentane Ring System

Transannular C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds within cyclic systems. nih.gov For instance, palladium-catalyzed transannular γ-C-H arylation of cyclopentane carboxylic acids has been reported, providing a method to introduce aryl groups at specific positions on the ring with diastereocontrol. nih.gov This approach offers a more efficient route to substituted cyclopentane derivatives compared to traditional multi-step syntheses. nih.gov

Ring-Opening and Rearrangement: While not directly a derivatization of the intact ring, understanding the potential for ring-opening and rearrangement is crucial. Cyclopropane derivatives, for example, are known to undergo ring-opening reactions due to their inherent strain. nih.govresearchgate.net Although cyclopentanes are more stable, certain reaction conditions or the presence of specific activating groups could potentially lead to skeletal rearrangements. baranlab.org

Transformations at the Ureido Nitrogen Center

The ureido group offers two nitrogen atoms that can potentially be functionalized, although this is often more challenging than modifying the carboxylic acid.

Alkylation and Acylation: While direct N-alkylation or N-acylation of the ureido group can be complex due to potential side reactions and issues with regioselectivity, these transformations can be achieved under specific conditions with appropriate protecting group strategies.

Elucidation of Reaction Mechanisms for this compound Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and designing more efficient synthetic routes.

Nucleophilic Acyl Substitution Pathways within this compound Derivatives

The reactions involving the carboxylic acid moiety predominantly proceed through a nucleophilic acyl substitution mechanism. pressbooks.pubmasterorganicchemistry.comyoutube.com This is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, leading to the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. vanderbilt.edulibretexts.org

The reactivity of different carboxylic acid derivatives towards nucleophilic acyl substitution varies significantly. Acid chlorides and anhydrides are the most reactive, followed by esters and then amides. libretexts.org This reactivity trend is related to the stability of the leaving group; weaker bases are better leaving groups. libretexts.org For instance, the conversion of a more reactive derivative, like an acid chloride, to a less reactive one, such as an amide, is generally a favorable process. vanderbilt.edu

The Fischer esterification, for example, proceeds via a series of protonation, addition, and elimination steps, all of which are reversible. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. youtube.com

Rearrangement Reactions in Ureido-Cyclopentane Frameworks

While less common for the stable cyclopentane ring itself, rearrangement reactions are a known phenomenon in related cyclic systems, particularly strained rings like cyclopropanes. nih.gov The vinylcyclopropane (B126155) rearrangement, for instance, is a well-studied thermal process that leads to cyclopentenes. nih.govnih.gov Although direct evidence for rearrangement reactions in the 1-ureidocyclopentane framework is not extensively documented in the provided context, the principles of carbocation-mediated rearrangements, such as pinacol-type rearrangements, could be relevant under certain reaction conditions, particularly if strongly acidic or dehydrating conditions are employed that could generate a carbocation on the cyclopentane ring. baranlab.org The study of such potential rearrangements is crucial for predicting and avoiding undesired side products during synthesis.

Quantitative Structure-Reactivity Relationships (QSRR) in this compound Analogues

A thorough review of publicly available scientific literature reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused on this compound and its analogues. QSRR models are mathematical relationships that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. The development of such models is a cornerstone of physical organic chemistry, enabling the prediction of reaction rates and mechanisms for new compounds.

While direct QSRR data for this compound is not available, the principles of QSRR can be applied to understand how structural modifications to this molecule would likely influence its reactivity. A hypothetical QSRR study on analogues of this compound would involve the synthesis of a series of derivatives and the measurement of their reaction rates for a specific transformation, such as cyclization to the corresponding hydantoin (B18101) or hydrolysis of the ureido group.

The structural features of this compound that would be pertinent to a QSRR study include the cyclopentyl ring, the ureido moiety, and the carboxylic acid group. Analogues could be generated by modifying any of these parts. For instance, the cyclopentyl ring could be substituted with various functional groups, the size of the cycloalkyl ring could be altered, or substituents could be introduced on the terminal nitrogen of the ureido group.

The reactivity of these analogues would then be quantified by measuring their reaction rate constants (k). These experimental reactivity values would be correlated with various molecular descriptors that quantify the electronic and steric properties of the analogues.

Potential Descriptors for a QSRR Study

For a series of analogues of this compound, a number of electronic and steric descriptors could be calculated or experimentally determined to build a QSRR model.

Electronic Descriptors: These parameters describe the electron distribution within the molecule and its influence on reactivity.

Hammett constants (σ): For analogues with substituents on an aromatic ring (if such derivatives were synthesized), Hammett constants would be a primary descriptor of electronic effects.

Taft constants (σ):* These are used to quantify polar effects of substituents in aliphatic systems.

Calculated parameters: Quantum chemical calculations can provide a wealth of electronic descriptors, such as atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These parameters quantify the spatial arrangement of atoms and groups within a molecule.

Taft steric parameters (Es): These are empirically derived constants that describe the steric bulk of substituents.

Sterimol parameters (L, B1, B5): These parameters provide a more detailed description of the size and shape of a substituent.

Molecular volume and surface area: These can be calculated using computational methods and provide a general measure of molecular size.

Hypothetical QSRR Data Table

The following interactive table represents a hypothetical dataset that could be generated from a QSRR study of this compound analogues. The substituents (R) could be placed at various positions on the cyclopentyl ring. The table includes hypothetical rate constants (k) and common electronic (σ*) and steric (Es) parameters.

| Analogue (Substituent R) | Hypothetical Rate Constant (k, s⁻¹) | Taft Polar Constant (σ*) | Taft Steric Parameter (Es) |

| H | 1.0 x 10⁻⁵ | 0.00 | 0.00 |

| CH₃ | 5.0 x 10⁻⁶ | -0.10 | -1.24 |

| Cl | 3.0 x 10⁻⁴ | +1.05 | -0.97 |

| OCH₃ | 8.0 x 10⁻⁵ | +0.52 | -0.55 |

| NO₂ | 9.5 x 10⁻⁴ | +3.90 | -2.52 |

Table 1. Hypothetical QSRR data for analogues of this compound.

In a real study, these data would be used to derive a linear free-energy relationship (LFER) or a multiple linear regression (MLR) equation of the form:

log(k) = ρσ + δEs + c

where ρ* and δ are sensitivity parameters for electronic and steric effects, respectively, and c is a constant. The quality of the correlation would be assessed by statistical parameters such as the correlation coefficient (R²) and the standard deviation.

While no specific research has been published to populate such a table for this compound, the framework for conducting such a study is well-established in the field of physical organic chemistry. Such research would provide valuable insights into the factors governing the reactivity of this class of compounds.

Advanced Spectroscopic and Analytical Characterization of 1 Ureidocyclopentanecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Ureidocyclopentanecarboxylic acid in solution.

Unambiguous Assignment via 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY, ROESY) NMR

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. However, for a complete and unambiguous assignment of all signals, a combination of two-dimensional (2D) NMR experiments is essential. emerypharma.comnih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns (multiplicity), which reveals adjacent proton relationships.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is crucial for identifying adjacent protons in the cyclopentane (B165970) ring and the ureido side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons. hmdb.canih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional conformation and stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | Typically broad singlet | s | ~175-185 |

| Ureido NH | Variable | br s | - |

| Ureido NH₂ | Variable | br s | - |

| Ureido C=O | - | - | ~155-165 |

| Cyclopentane C1 | - | - | ~60-70 |

| Cyclopentane CH₂ | ~1.5-2.2 | m | ~25-40 |

| Cyclopentane CH₂ | ~1.5-2.2 | m | ~25-40 |

| Cyclopentane CH₂ | ~1.5-2.2 | m | ~25-40 |

| Cyclopentane CH₂ | ~1.5-2.2 | m | ~25-40 |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.

Solid-State NMR Spectroscopic Analysis of Crystalline Forms

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. nih.gov This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding, and the packing of molecules in the crystal lattice.

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Profiling

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. nih.gov The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

O-H Stretch: A broad band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, often broadened due to hydrogen bonding.

N-H Stretch: The ureido group will exhibit N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The presence of multiple peaks can indicate symmetric and asymmetric stretching modes of the -NH₂ group.

C=O Stretch: Strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the ureido group are expected. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the ureido C=O (Amide I band) is typically found between 1630-1680 cm⁻¹. researchgate.net

C-N Stretch and N-H Bend: These vibrations, associated with the ureido group, appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopentane ring will be observed around 2850-3000 cm⁻¹.

The positions and shapes of these bands, particularly the O-H, N-H, and C=O stretches, are highly sensitive to hydrogen bonding interactions, providing valuable information about the intermolecular associations in the solid state or in solution. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ureido | N-H Stretch | 3200-3500 |

| Ureido | C=O Stretch (Amide I) | 1630-1680 |

| Ureido | N-H Bend (Amide II) | 1550-1640 |

| Cyclopentane | C-H Stretch | 2850-3000 |

Raman Spectroscopic Investigation of Molecular Symmetries and Interactions

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.netpsu.edu While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy can provide valuable information on:

C-C and C-N Framework: The skeletal vibrations of the cyclopentane ring and the C-N bonds of the ureido group can be readily observed.

Symmetric Vibrations: Symmetric stretching modes, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

Polymorphism: Similar to ssNMR and FT-IR, Raman spectroscopy can be used to distinguish between different crystalline forms of the compound, as the crystal lattice influences the vibrational modes. academie-sciences.fr

Aqueous Solutions: Raman spectroscopy is well-suited for studying aqueous solutions, as the Raman scattering of water is weak, allowing for clearer observation of the solute's vibrational bands. researchgate.netrsc.org

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of this compound and to deduce its structure based on its fragmentation pattern. nih.govnist.gov

Upon ionization, the molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure.

For this compound, common fragmentation pathways could include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of H₂O (18 Da) from the carboxylic acid. libretexts.org

Cleavage of the Ureido Group: The ureido side chain can fragment in several ways, such as the loss of isocyanic acid (HNCO, 43 Da) or ammonia (B1221849) (NH₃, 17 Da).

Ring Fragmentation: The cyclopentane ring can also undergo cleavage, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Mass Loss (Da) |

| [M - H₂O]⁺ | Ion after loss of water | 18 |

| [M - NH₃]⁺ | Ion after loss of ammonia | 17 |

| [M - HNCO]⁺ | Ion after loss of isocyanic acid | 43 |

| [M - COOH]⁺ | Ion after loss of carboxyl radical | 45 |

| [M - H₂NCONH₂]⁺ | Ion after loss of urea (B33335) | 60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons from a ground state to a higher energy state. libretexts.org The primary utility of UV-Vis spectroscopy in the context of this compound lies in the characterization of its chromophores—the parts of the molecule that absorb light. The principal chromophores in this molecule are the carbonyl (C=O) groups within the urea and carboxylic acid moieties.

These carbonyl groups can undergo two primary types of electronic transitions upon absorbing UV radiation: a π → π* transition and an n → π* transition. masterorganicchemistry.com

π → π Transitions:* These are typically high-energy transitions resulting in strong absorbance bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π Transitions:* These are lower-energy transitions that are formally forbidden and thus result in weak absorbance bands. masterorganicchemistry.com They involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom, to a π* antibonding orbital. For simple aldehydes and ketones, these transitions are often observed in the 270-300 nm range. masterorganicchemistry.com

For this compound, the lack of extended conjugation means that the absorption maxima (λmax) are expected to occur in the short-wavelength UV region, likely below 230 nm. The n → π* transition would be expected at a longer wavelength than the more intense π → π* transition. A hypothetical UV-Vis analysis in a polar solvent like ethanol (B145695) or water would be necessary to determine the precise λmax and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a specific wavelength. libretexts.org

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) | Chromophore |

| π → π | ~205 | > 1,000 | Carbonyl (C=O) |

| n → π | ~225 | < 100 | Carbonyl (C=O) |

Specialized Spectroscopic Techniques (e.g., Terahertz Spectroscopy)

Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency molecular vibrations in the range of 0.1 to 10 THz. nih.gov This region of the electromagnetic spectrum is particularly sensitive to weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as collective vibrational (phonon) modes in crystalline solids. nih.gov

For this compound, a molecule rich in hydrogen bond donors (N-H) and acceptors (C=O), THz spectroscopy offers a unique method to characterize its solid-state structure. The formation of dimers via carboxylic acid groups or extensive hydrogen-bonding networks involving the urea moiety would give rise to distinct absorption features in the THz spectrum. These features serve as a spectral fingerprint of the specific crystalline form (polymorph). nih.gov

The interpretation of complex THz spectra is often aided by computational methods, such as Density Functional Theory (DFT). nih.gov DFT calculations can simulate the vibrational modes of the crystal lattice, allowing for the precise assignment of experimental THz absorption peaks to specific intermolecular motions. This combination of experimental and theoretical approaches provides a detailed understanding of the crystal packing and hydrogen-bonding motifs. nih.gov

Table 2: Information Obtainable from Terahertz Spectroscopy of this compound

| Parameter | Description |

| Polymorph Identification | Different crystal forms will exhibit unique THz absorption spectra due to differences in crystal lattice vibrations. |

| Hydrogen Bond Analysis | The technique is highly sensitive to the strength and geometry of intermolecular hydrogen bonds, which dominate the THz spectrum. nih.gov |

| Structural Integrity | Can be used to detect the formation of cocrystals or hydrates by observing shifts in or the appearance of new absorption peaks. nih.gov |

| Conformational Analysis | Provides information on low-energy intramolecular vibrations, such as torsional modes of the cyclopentane ring relative to the substituent. |

Chromatographic Techniques for Separation and Purity Profiling (e.g., LC-MS Integration)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components in a mixture. It is the primary method for assessing the purity of pharmaceutical compounds and related substances. For a polar compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) method is typically employed.

In a typical setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of an acid like formic acid, is used to elute the compounds. nih.gov Formic acid helps to ensure consistent ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

The eluent from the HPLC column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common choice for polar molecules, generating ions in either positive or negative mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and unambiguous identification of the parent compound. High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) can provide highly accurate mass measurements, confirming the elemental composition. nih.gov

Purity profiling involves quantifying the main compound and all detectable impurities. hilarispublisher.com The area of each peak in the chromatogram is proportional to its concentration, allowing for the determination of the relative purity and the levels of specific impurities.

Table 3: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

| LC Column | Reversed-Phase C18 (e.g., 2.0 mm x 250 mm, 5 µm) | Separation based on polarity. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Elution of the compound from the column. nih.gov |

| Flow Rate | 0.2 mL/min | Controls the speed of separation. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates ions for MS detection. nih.gov |

| MS Detector | Tandem Mass Spectrometry (MS/MS) or Time-of-Flight (TOF) | Provides mass-based identification and fragmentation for structural confirmation. nih.govnih.gov |

Computational and Theoretical Investigations of 1 Ureidocyclopentanecarboxylic Acid

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum mechanics describes the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of a molecule over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is essential for understanding the flexibility and environmental interactions of 1-Ureidocyclopentanecarboxylic acid.

A typical MD simulation would involve placing the molecule in a periodic box filled with solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds or microseconds. mdpi.com Analysis of the resulting trajectory would reveal:

Conformational Landscape: The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the transitions between these conformations and determine their relative populations. nih.govbiorxiv.orgnih.gov Similarly, the rotation around the C-N and C-C bonds connecting the functional groups to the ring can be explored.

Solvent Interactions: The simulations can quantify the interactions between the molecule and the surrounding solvent. mdpi.com Specifically, the stability and dynamics of hydrogen bonds between the urea (B33335) and carboxylic acid groups and water molecules can be analyzed using tools like the radial distribution function (RDF). This provides insight into the molecule's solvation shell and how it presents itself to potential binding partners. researchgate.netnih.gov

In Silico Prediction and Validation of Reaction Mechanisms and Pathways

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. nih.gov This involves locating not only the reactant and product structures but also the high-energy transition state (TS) structures that connect them.

For this compound, a theoretical investigation could focus on its synthesis. For example, a plausible route is a variation of the Bucherer-Bergs or Strecker synthesis. A computational study could model the reaction of cyclopentanone (B42830) with cyanide and ammonium (B1175870) carbonate (which provides ammonia (B1221849) and carbon dioxide, precursors to the urea moiety) to form an aminonitrile intermediate, followed by subsequent reactions to yield the final product. By calculating the energies of all intermediates and transition states, the activation energy for each step can be determined, allowing for the identification of the rate-determining step and providing a theoretical validation of the proposed pathway.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study for this compound would be hypothetical at this stage, as it requires a dataset of multiple, related compounds with measured biological activity. If such a dataset were available (e.g., a series of N-substituted ureidocycloalkane carboxylic acids tested for urease inhibition), a QSAR model could be developed following these steps:

Data Collection: Compile a list of molecules and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, surface area, dipole moment). nih.gov

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: Test the model's predictive power on a subset of compounds that were not used in its creation.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Table 2: Illustrative Data for a Hypothetical QSAR Model

| Compound | logP | Molecular Surface Area (Ų) | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| Analog 1 | 1.2 | 150 | 10.5 | 10.2 |

| Analog 2 | 1.5 | 165 | 8.2 | 8.5 |

| Analog 3 | 0.9 | 140 | 15.1 | 14.8 |

| This compound | 1.1 | 145 | 12.3 | 12.5 |

| Hypothetical QSAR Equation: log(1/IC₅₀) = 0.5logP - 0.02MSA + C | ||||

| Note: This table and equation are for illustrative purposes only. |

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. springernature.com It is a cornerstone of structure-based drug design. Given the structural similarity of the ureido group to urea, a primary hypothetical target for this compound is the enzyme urease. nih.govacs.orgscielo.br

A molecular docking study would involve:

Preparation: Obtaining the 3D crystal structure of the target protein (e.g., Jack bean urease, PDB ID: 3LA4) and generating a low-energy 3D conformation of this compound. mdpi.com

Docking Simulation: Using a docking program to systematically sample many possible orientations and conformations of the ligand within the enzyme's active site.

Scoring and Analysis: Each generated pose is assigned a score that estimates its binding affinity. The top-scoring poses are then analyzed visually to examine the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key active site residues and the catalytic nickel ions. nih.govnih.gov

Such a study could predict whether this compound is likely to be a urease inhibitor and reveal its specific binding mode, providing a rationale for its activity and a basis for designing improved inhibitors. mdpi.com

Table 3: Hypothetical Docking Results for this compound with Urease (PDB: 3LA4)

| Parameter | Result |

| Docking Score (kcal/mol) | -6.8 |

| Predicted Binding Interactions | |

| Hydrogen Bonds | Carbonyl oxygen of urea moiety with His517; Amide NH with Asp631 |

| Hydrophobic Interactions | Cyclopentane ring with Ala634, Met635 |

| Metal Coordination | Potential interaction between carboxylate and Ni(II) ions |

| Note: This table is a hypothetical representation of potential docking results. His517, Asp631, Ala634, and Met635 are known active site residues in urease. nih.gov |

Mechanistic Biological Activity Research on 1 Ureidocyclopentanecarboxylic Acid Analogues in Vitro Studies

In Vitro Enzyme Modulatory Effects of 1-Ureidocyclopentanecarboxylic Acid Derivatives

The ability of this compound analogues to modulate the activity of various enzymes has been a significant area of investigation. These studies are crucial in understanding the mechanism of action and therapeutic potential of these compounds.

Assays for Serine Protease Inhibition (e.g., Factor Xa)

Factor Xa, a serine protease, plays a critical role in the blood coagulation cascade. nih.gov Its inhibition is a key strategy for the prevention and treatment of thrombotic diseases. nih.gov Synthetic inhibitors of Factor Xa often feature aromatic rings with various chemical groups that interact with the S1 and S4 binding pockets of the enzyme through hydrophobic and hydrogen-bonding interactions. nih.gov The development of direct oral Factor Xa inhibitors has been a major advancement in anticoagulant therapy, offering a wider therapeutic window and a lower risk of bleeding compared to older drugs. nih.gov

Investigation of Fatty Acid Synthesis Enzyme Modulation

Fatty acid synthase (FAS) is a key enzyme in the de novo synthesis of fatty acids. mdpi.com This process is fundamental for building cellular membranes, storing energy, and producing signaling molecules. nih.gov The activity of FAS is often measured by monitoring the consumption of NADPH, a necessary cofactor in the synthesis pathway. nih.govyoutube.com The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC). youtube.comyoutube.com The subsequent elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase. youtube.com

Several inhibitors of FAS have been identified and studied. For instance, maclurin, a natural phenolic compound, has demonstrated the ability to inhibit FAS activity in a concentration-dependent manner in 3T3-L1 adipocytes. mdpi.com This inhibition leads to a reduction in lipid accumulation and the downregulation of adipogenic genes, suggesting its potential as an anti-obesity agent. mdpi.com Other known FAS inhibitors include cerulenin, GSK2194069, and TVB-3166. mdpi.comnih.gov

Other Enzymatic Reaction Inhibition or Activation Studies

Beyond serine proteases and fatty acid synthesis enzymes, research has explored the effects of related compounds on other enzymatic reactions. For example, studies have investigated the inhibition of H+-ATPase, a proton pump involved in the acid resistance of microorganisms like Streptococcus mutans. frontiersin.org Bedaquiline, an FDA-approved H+-ATPase inhibitor, has shown efficacy in inhibiting the growth and biofilm formation of this oral pathogen, particularly in acidic environments. frontiersin.org

In Vitro Antimicrobial Research on this compound Derivatives

The antimicrobial potential of this compound derivatives and related urea (B33335) compounds has been evaluated against a range of pathogenic bacteria and fungi.

Evaluation of Antibacterial Activity Against Specific Pathogens (in vitro)

The in vitro antibacterial activity of various urea derivatives has been tested against several bacterial species. In one study, a series of new urea derivatives were screened against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Many of these compounds showed promising growth inhibition against Acinetobacter baumannii, with one adamantyl urea adduct demonstrating outstanding activity. nih.gov

The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of a compound. For example, the MICs of various organic acids and their derivatives have been determined against a panel of Gram-positive and Gram-negative bacteria. mdpi.com Quinolone carboxylic acids have also been extensively studied for their antibacterial properties, with their activity depending on the specific chemical structure and the bacterial species being tested. researchgate.netnih.govnih.gov

Interactive Table: In Vitro Antibacterial Activity of Urea Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Adamantyl urea adduct (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| Urea derivatives (3c, 3e, 3f, 3i, 3j, 3n) | Acinetobacter baumannii | Moderate to excellent growth inhibition | nih.gov |

| AT-2266 | Staphylococci, Bacillus subtilis, Serratia marcescens, Pseudomonas aeruginosa, Haemophilus influenzae, Campylobacter jejuni | MIC: 0.1 to 0.78 µg/ml | nih.gov |

Antifungal Activity Assessment (in vitro)

In addition to antibacterial activity, the antifungal properties of urea derivatives and other related compounds have been investigated. A study on new urea derivatives screened them against Candida albicans and Cryptococcus neoformans. nih.gov The antifungal activity is often determined by measuring the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). nih.govnih.gov

For example, a study on organic compounds derived from amino alcohols evaluated their in vitro antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov The results indicated that the presence of an amine group and a specific aliphatic chain length were important for antifungal activity. nih.gov Similarly, the antifungal efficacy of various commercial mouthwashes containing different active ingredients has been assessed against Candida albicans. nih.gov

Interactive Table: In Vitro Antifungal Activity of Urea Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| Urea derivatives (general) | Candida albicans, Cryptococcus neoformans | Screened for activity | nih.gov |

| Amine series (4c, 4e) | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans | MIC: 7.8 to 312 µg/mL | nih.gov |

Identification of Molecular Targets within Microorganisms (mechanistic in vitro)

In the quest to understand the antimicrobial potential of this compound analogues, researchers have focused on identifying their specific molecular targets within microorganisms. A key area of investigation has been their interaction with enzymes involved in essential metabolic pathways.

One such area of interest is the pyrimidine (B1678525) degradation pathway, which is crucial for nucleotide metabolism. Enzymes in this pathway, such as dihydropyrimidinase (DHP) and β-ureidopropionase, represent potential targets for antimicrobial agents. DHP, a zinc metalloenzyme, is responsible for the hydrolysis of dihydropyrimidines. nih.gov Inhibition of this enzyme can lead to an accumulation of its substrates, which has been shown to induce DNA replication and transcriptional stress. nih.gov While direct studies on this compound analogues are limited, the known inhibitory effects of other compounds on DHP provide a framework for potential mechanisms. For instance, the flavonoid dihydromyricetin (B1665482) has been identified as an inhibitor of human DHP activity. nih.gov

Similarly, β-ureidopropionase, which catalyzes the final step in pyrimidine degradation, has been studied as a potential drug target. nih.govnih.govnih.gov This enzyme is also a metalloenzyme, often dependent on zinc for its activity. nih.gov Studies on β-ureidopropionase from various organisms have shown that it can be inhibited by substrate analogues and other small molecules. nih.govnih.gov For example, research on maize β-ureidopropionase demonstrated that substrate analogues could protect the enzyme from inactivation, suggesting a competitive binding mechanism. nih.gov

Although direct evidence for this compound analogues targeting these specific enzymes in microorganisms is still emerging, their structural similarity to the natural substrates of these enzymes makes them plausible candidates for inhibitory activity. The ureido functional group present in these analogues is a key feature for interaction with the active sites of these amidohydrolases.

Investigations of Cellular Pathway Modulation in In Vitro Model Systems

The modulation of cellular pathways by this compound analogues is a direct consequence of their interaction with specific molecular targets. By inhibiting key enzymes, these compounds can trigger a cascade of events that disrupt normal cellular function.

In vitro studies using model systems are instrumental in elucidating these effects. For example, the inhibition of dihydropyrimidinase and the subsequent accumulation of dihydropyrimidines have been shown to interfere directly with DNA replication in Xenopus egg extracts, a well-established in vitro model for studying this process. nih.gov This interference leads to the formation of abnormal DNA replication products and can ultimately block cell proliferation. nih.gov

Furthermore, the disruption of the pyrimidine degradation pathway can have broader metabolic consequences. The accumulation of intermediates can lead to cellular stress and the activation of downstream signaling pathways. For instance, the accumulation of dihydropyrimidines has been linked to the formation of DNA-protein crosslinks, a form of DNA damage that can trigger cellular stress responses. nih.gov

While these studies provide a conceptual framework, further research is necessary to specifically delineate the cellular pathways modulated by this compound analogues in microorganisms. Future in vitro investigations will likely focus on metabolomic and proteomic analyses to gain a comprehensive understanding of the cellular response to these compounds.

Future Directions and Advanced Research Frontiers for 1 Ureidocyclopentanecarboxylic Acid

Innovations in Synthetic Chemistry for Complex Ureido-Cyclopentane Architectures

The development of novel and efficient synthetic methodologies is paramount for exploring the full potential of the 1-ureidocyclopentanecarboxylic acid scaffold. Future research will likely focus on creating more complex, three-dimensional architectures with greater atomic precision.

Advanced Catalysis: Recent years have seen a surge in the development of novel catalytic systems that could be pivotal for synthesizing complex cyclopentane (B165970) derivatives. rsc.orgmdpi.com The move towards transition metal-free catalysis, for instance, offers a sustainable approach to constructing N-heterocyclic frameworks, which could be adapted for ureido-cyclopentane synthesis. rsc.org Furthermore, catalysts based on metals like cobalt, manganese, palladium, and iridium have shown remarkable efficiency in cyclization and ring-opening reactions, which could be harnessed to build or modify the cyclopentane ring of this compound. mdpi.comresearchgate.net For example, cobalt-catalyzed cyclization has been effective in creating quinolines and quinazolines, demonstrating its potential for forming complex heterocyclic systems attached to the core structure. mdpi.com

One-Pot and Multi-Component Reactions (MCRs): To enhance synthetic efficiency and sustainability, there is a growing emphasis on one-pot reactions and MCRs. mdpi.com These strategies allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification efforts. An example is the three-component, one-pot synthesis of naphthopyranopyrimidines using lactic acid as a catalyst, which proceeds under solvent-free conditions. mdpi.com Adapting such green chemistry principles to the synthesis of this compound derivatives could significantly accelerate the discovery of new analogues.

Table 1: Emerging Catalytic Systems for Heterocyclic Synthesis

| Catalyst Type | Metal/Element | Potential Application for Ureido-Cyclopentanes | Key Advantages |

| Transition Metal-Free | Organic Dyes, Iodine | Greener synthesis of the ureido-moiety or attached heterocycles | Reduced toxicity, lower cost, sustainability rsc.org |

| Cobalt-based | Cobalt | Cyclization reactions to form fused or appended ring systems | High efficiency in constructing diverse heterocyclic structures mdpi.com |

| Manganese-based | Manganese | Aerobic oxidative cyclization | Use of molecular oxygen as a green oxidant mdpi.com |

| Palladium-based | Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Versatile C-C and C-heteroatom bond formation mdpi.com |

| Iridium/Osmium-based | Iridium, Osmium | Enantioselective cyclizations | High selectivity for creating chiral centers mdpi.com |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry, from initial design to synthesis planning. mdpi.com For a molecule like this compound, these computational tools can dramatically accelerate research and development.

Table 2: AI/ML Applications in Chemical Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Property Modeling | Algorithms predict physicochemical and biological properties from molecular structure. nih.govyoutube.com | Rapidly screen virtual libraries of analogues for desired characteristics before synthesis. nih.gov |

| Retrosynthesis Planning | AI suggests optimal synthetic routes for a target molecule. ftloscience.com | Design efficient and cost-effective syntheses for novel and complex derivatives. iscientific.org |

| High-Throughput Virtual Screening | AI screens vast compound databases to identify potential drug candidates. nih.gov | Identify new potential biological targets or applications for the ureido-cyclopentane scaffold. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Design entirely new this compound analogues optimized for specific targets. |

Exploration of this compound Analogues as Probes for Chemical Biology

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. escholarship.org Designing analogues of this compound as chemical probes represents a significant frontier for understanding its mechanism of action and identifying its molecular partners within a cell.

Design of Chemical Probes: A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function. escholarship.org To be effective, a probe must be potent and well-characterized. For this compound, this would involve creating analogues that retain biological activity while incorporating a "handle" for detection or enrichment. A common strategy is to attach a biotin (B1667282) tag via a flexible linker, which allows the probe to be pulled down from cell lysates along with its binding partners. nih.gov

Target Identification and Pathway Elucidation: Once a suitable probe is developed, it can be used in a variety of experiments to identify its direct cellular targets. scienceopen.com For example, the probe can be incubated with cells, which are then lysed, and the probe-protein complexes are captured using affinity purification (e.g., with streptavidin beads for a biotinylated probe). The captured proteins can then be identified using mass spectrometry. This approach, a cornerstone of toxicometabolomics and chemical biology, can provide a snapshot of the molecular interactions of the compound, helping to elucidate the metabolic or signaling pathways it perturbs. scienceopen.comnih.gov Understanding these pathways is crucial for validating the therapeutic potential of the this compound scaffold. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.